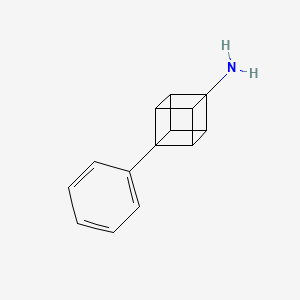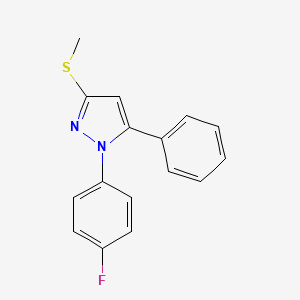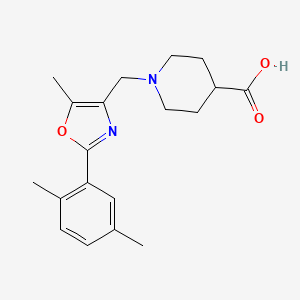![molecular formula C7H10N4O B12866633 N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)
N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine is a heterocyclic compound with a unique structure that includes both furan and pyrrole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine can be achieved through several chemical reactions. One common method involves the Vilsmeier-Haack reaction, which is used to form the furan ring . The reaction conditions typically include the use of reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine has several scientific research applications:
Wirkmechanismus
The mechanism by which N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules and affecting various biochemical pathways . This binding can lead to inhibition or activation of specific enzymes, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the triamine group.
4H-Furo[3,2-b]pyrrole-2,4,5-triamine: Lacks the N2-methyl group, affecting its reactivity and applications.
Uniqueness
N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine is unique due to the presence of the N2-methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H10N4O |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-N-methylfuro[3,2-b]pyrrole-2,4,5-triamine |
InChI |
InChI=1S/C7H10N4O/c1-10-7-2-4-5(12-7)3-6(8)11(4)9/h2-3,10H,8-9H2,1H3 |
InChI-Schlüssel |
WUESRCCIRVZSPD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C(O1)C=C(N2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


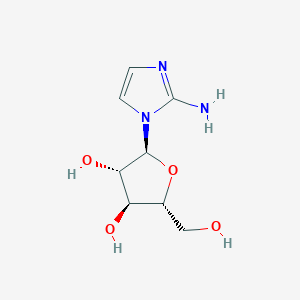
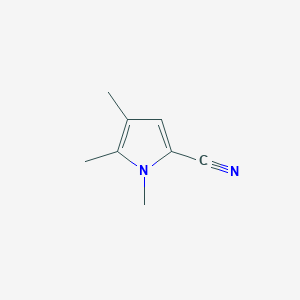

![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)

![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
